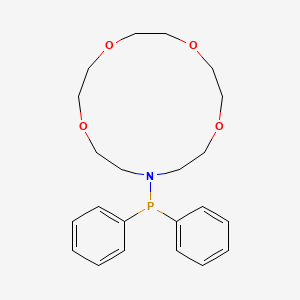
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester is a chemical compound with the molecular formula C20H6F10O4. It is an ester derivative of 1,3-benzenedicarboxylic acid (isophthalic acid) and pentafluorophenol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester can be synthesized through the esterification reaction between 1,3-benzenedicarboxylic acid and pentafluorophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various substituted derivatives of the compound can be formed.
Hydrolysis: The primary products are 1,3-benzenedicarboxylic acid and pentafluorophenol.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and metal-organic frameworks (MOFs), due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-benzenedicarboxylic acid, bis(pentafluorophenyl) ester is primarily related to its ability to participate in esterification and substitution reactions. The ester bonds in the compound can be cleaved under specific conditions, releasing the active components (1,3-benzenedicarboxylic acid and pentafluorophenol). These components can then interact with molecular targets in various pathways, facilitating desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester: Similar in structure but with the ester groups attached to adjacent carbon atoms on the benzene ring.
1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester: The ester groups are attached to opposite carbon atoms on the benzene ring.
Uniqueness
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester is unique due to the positioning of the ester groups on the 1,3-positions of the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
92996-14-0 |
|---|---|
Formule moléculaire |
C20H4F10O4 |
Poids moléculaire |
498.2 g/mol |
Nom IUPAC |
bis(2,3,4,5,6-pentafluorophenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H4F10O4/c21-7-9(23)13(27)17(14(28)10(7)24)33-19(31)5-2-1-3-6(4-5)20(32)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H |
Clé InChI |
VYILPLVQROQKGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Octyloxy)pyridine-2,6-diyl]dimethanol](/img/structure/B14346817.png)


![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)




![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)

![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
